molecular formula C22H24N2O6S B4032583 METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE

Cat. No.: B4032583
M. Wt: 444.5 g/mol
InChI Key: RDZWMOJDOFNRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}dibenzoate is 444.13550766 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

A one-pot synthesis of 2-methylthio-1,3-oxazoles demonstrates the application of similar compounds through cyclocondensation reactions. This method highlights the reagent's utility in facilitating high selectivity and introducing diverse substitutions in the heterocyclic ring, showcasing its versatility in organic synthesis (Alvarez-Ibarra et al., 1989).

Catalysis and Reaction Mechanisms

The reactivity of dimethyl N,N'-ethylenebis(thiobenzimidate) and related compounds has been explored, revealing insights into the structure and behavior of these molecules in reactions. Their characterization has laid the groundwork for understanding the mechanisms underlying their reactivity and potential catalytic applications (Ewin & Hill, 1979).

Polymerization and Material Synthesis

The radical copolymerization of thionolactones with acrylates and other monomers to create copolymers containing backbone thioesters indicates a promising route for developing advanced degradable polymers. This application demonstrates the compound's potential in the synthesis of environmentally friendly materials (Bingham & Roth, 2018).

Antimicrobial Studies

Synthesis of novel compounds with potential antimicrobial properties, including bis-[1,3,4]thiadiazole and bis-thiazole derivatives, highlights another significant area of research application. These studies provide a foundation for developing new antimicrobial agents to combat various pathogens (Kheder & Mabkhot, 2012).

Corrosion Inhibition

Explorations into the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments reveal the potential of related chemical structures in protecting industrial materials. Such research underscores the importance of these compounds in extending the life of metals exposed to corrosive agents (Hu et al., 2016).

Properties

IUPAC Name

methyl 2-[3-[3-(2-methoxycarbonylanilino)-3-oxopropyl]sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-29-21(27)15-7-3-5-9-17(15)23-19(25)11-13-31-14-12-20(26)24-18-10-6-4-8-16(18)22(28)30-2/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZWMOJDOFNRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.